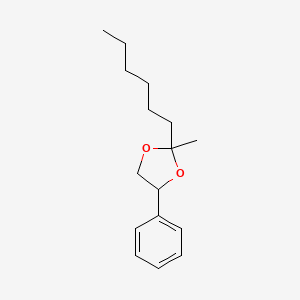

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane

Descripción general

Descripción

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is a synthetic organic compound belonging to the class of dioxolanes, which are cyclic organic compounds containing two oxygen atoms in a 1,3-dioxolane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. A common procedure involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other catalysts such as zirconium tetrachloride and tetrabutylammonium tribromide can also be used under mild reaction conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale acetalization processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of molecular sieves or orthoesters for effective water removal is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and osmium tetroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogenation with nickel or rhodium catalysts.

Substitution: Organolithium reagents, Grignard reagents, and enolates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Aplicaciones Científicas De Investigación

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane has several scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane involves its interaction with molecular targets through its dioxolane ring. The compound can form stable complexes with various substrates, facilitating reactions such as acetalization and transacetalization. The presence of the phenyl and hexyl groups enhances its stability and reactivity, making it a versatile compound in organic synthesis .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Hexyl-4-phenyl-1,3-dioxolane

- 2-Ethyl-4-phenyl-1,3-dioxolane

- 2-Butyl-4-phenyl-1,3-dioxolane

- 2-Octyl-4-phenyl-1,3-dioxolane

Uniqueness

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is unique due to the presence of both hexyl and methyl groups on the dioxolane ring, which enhances its stability and reactivity compared to other similar compounds.

Actividad Biológica

2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane is a chemical compound belonging to the class of dioxolanes, which are characterized by a five-membered ring containing two oxygen atoms. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a dioxolane ring substituted with a hexyl group, a methyl group, and a phenyl group, which contribute to its unique chemical properties.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activity. Studies suggest that such compounds can inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical in cancer cell proliferation and angiogenesis. The inhibition of these pathways can lead to reduced tumor growth and metastasis.

Antimicrobial Activity

Preliminary studies have shown that dioxolane derivatives possess antimicrobial properties. The mechanism is thought to involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival . While specific data on this compound's antimicrobial efficacy is limited, the structural features suggest potential activity against various pathogens.

Antioxidant Activity

The antioxidant capacity of dioxolane compounds is another area of interest. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. The presence of the dioxolane ring may enhance the compound's ability to scavenge free radicals .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- EGFR and VEGFR Inhibition : Binding to these receptors may inhibit downstream signaling pathways involved in cell proliferation and angiogenesis.

- Redox Reactions : The compound may participate in redox reactions due to its functional groups, influencing cellular oxidative stress levels.

Pharmacokinetics

Pharmacokinetic studies on similar compounds suggest that they meet the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) criteria without violating Lipinski's Rule of Five. This indicates favorable absorption and distribution characteristics that are essential for therapeutic efficacy.

Case Studies

A review of literature reveals several relevant studies:

Study 1: Antitumor Effects

In vitro studies demonstrated that dioxolane derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. Specific assays showed a significant reduction in cell viability at concentrations as low as 10 µM.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of several dioxolane derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 250.34 g/mol |

| Log P | 4.25 |

| Solubility | Soluble in organic solvents |

| Biological Activity | Effect |

|---|---|

| Anticancer | Inhibition of EGFR/VEGFR |

| Antimicrobial | Active against bacteria |

| Antioxidant | Free radical scavenging |

Propiedades

IUPAC Name |

2-hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-9-12-16(2)17-13-15(18-16)14-10-7-6-8-11-14/h6-8,10-11,15H,3-5,9,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYMAQLGBEVTHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1(OCC(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287415 | |

| Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55668-45-6 | |

| Record name | NSC50949 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50949 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hexyl-2-methyl-4-phenyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.